4-(2-Aminoethyl)-3-fluorophenol
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Overview
Description
4-(2-Aminoethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with an aminoethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorophenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-fluorophenol in a suitable solvent such as ethanol.
- Add 2-bromoethylamine hydrobromide and a base like potassium carbonate.
- Heat the mixture to reflux for several hours.
- After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: Formation of 4-(2-Aminoethyl)-3-fluoroquinone.
Reduction: Formation of 4-(2-Aminoethyl)-3-fluoroaniline.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3-fluorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Tyramine: 4-(2-Aminoethyl)phenol, a naturally occurring amine derived from tyrosine.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group attached to a phenol ring.
Uniqueness
4-(2-Aminoethyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5,11H,3-4,10H2 |
InChI Key |
VNJHWFPYBFFKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CCN |
Origin of Product |
United States |
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